
3-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes, including cyclooxygenases and carbonic anhydrases, which are implicated in a range of physiological and pathological processes. The introduction of a fluorine atom into the benzenesulfonamide structure has been shown to enhance selectivity and potency in some cases, as seen in the development of COX-2 inhibitors .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents onto the benzenesulfonamide scaffold to modulate the biological activity and selectivity of the compounds. For instance, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides involved the examination of substituent effects at the ortho position to the sulfonamide group on the phenyl ring . Similarly, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides required the combination of a thiazole ring with the benzenesulfonamide core . These methods highlight the versatility of benzenesulfonamide chemistry in generating a wide array of derivatives with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial in determining their interaction with target enzymes. The presence of a fluorine atom, for example, can significantly affect the binding affinity and selectivity of the compound. In the case of COX-2 inhibitors, the fluorine atom contributed to the preservation of COX-2 potency and increased COX1/COX-2 selectivity . The molecular structure also dictates the ability of the compounds to cross biological barriers and reach their site of action, as seen in the bioavailability of kynurenine 3-hydroxylase inhibitors .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. The reactivity of these compounds is often exploited in the synthesis of more complex molecules. For example, the introduction of substituents such as fluorine, hydroxy, and methoxy groups can be achieved through reactions like halogenation, hydroxylation, and methoxylation, respectively . These reactions are carefully designed to retain the biological activity of the core benzenesulfonamide structure while enhancing specific properties such as solubility, stability, and target affinity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and stability. For instance, the presence of a fluorine atom can increase the lipophilicity of the compound, potentially improving its oral bioavailability . The physical and chemical properties are critical factors in the development of benzenesulfonamide-based drugs, as they affect the compound's pharmacokinetics and pharmacodynamics.
Aplicaciones Científicas De Investigación
Fluorine Atom Introduction and Selectivity Enhancement
The introduction of a fluorine atom into benzenesulfonamide derivatives has been shown to preserve COX-2 potency while notably increasing COX-1/COX-2 selectivity. This strategy led to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which are currently in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Synthesis of Fluorinated Derivatives
Research on the synthesis of fluorinated derivatives, such as 3-fluoroisoquinoline and 2-fluoroquinoline, has demonstrated the feasibility of achieving high yields through intramolecular substitution of sulfonamide nitrogens for vinylic fluorines. This method highlights the potential of fluorine substitution in enhancing the reactivity and selectivity of synthesized compounds (Ichikawa et al., 2006).
Interaction with Human Serum Albumin
Studies on fluorodihydroquinazolin derivatives have explored their interaction with human serum albumin (HSA). These compounds, including fluorine-substituted dihydroquinazoline derivatives, can bind to HSA, induce conformation and secondary structure changes, and quench the intrinsic fluorescence of HSA through a static quenching mechanism. The research suggests that fluorine substitution in the benzene ring can increase interactions with HSA, enhancing the affinity through hydrophobic effects (Wang et al., 2016).
Carbonic Anhydrase Inhibition
A series of compounds incorporating benzenesulfonamide moieties with fluorine substitution have shown potent inhibitory effects against human carbonic anhydrase isoforms hCA I and II. The 4-fluoro substituted derivative, in particular, exhibited effective inhibition, suggesting a promising lead for conditions where the activity of cytosolic isoforms is dysregulated (Bilginer et al., 2019).
Propiedades
IUPAC Name |
3-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-14-12-17(26-15(2)24-21-9-4-3-8-19(21)22(26)27)10-11-20(14)25-30(28,29)18-7-5-6-16(23)13-18/h3-13,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEGIYHLFOAADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

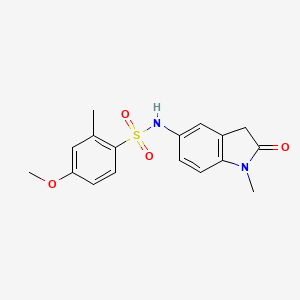
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione](/img/structure/B2529480.png)


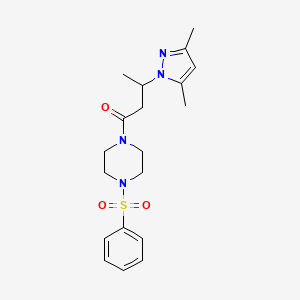
![3-(3,4-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2529484.png)
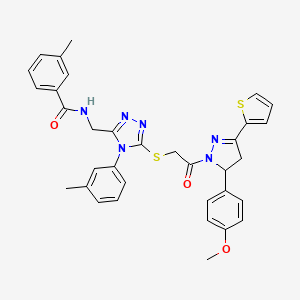


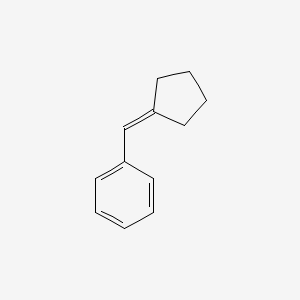
![2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529497.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2529499.png)
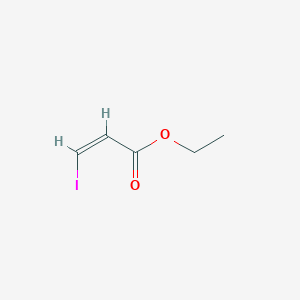
![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)